ML347 -

ML347

Catalog Number: EVT-276315
CAS Number:
Molecular Formula: C22H16N4O
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Activation of bone morphogenetic protein (BMP) type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. ML-347 is a 5-quinoline compound that inhibits ALK1 and ALK2 with IC50 values of 46 and 32 nM, respectively. It demonstrates >300-fold selectivity for ALK2 over ALK3, ALK6, and VEGF type 2 receptor (IC50s = 10.8, 9.8, and 19.7 µM, respectively) and is inactive at ALK4, ALK5, BMP type 2 receptors, TGF-β type 2 receptor, and AMPK. In a functional assay, ML-347 was shown to inhibit BMP4 signaling with an IC50 value of 152 nM.
Novel and selective bone morphogenic protein receptor (BMP) inhibitor, selectively for ALK2 versus ALK3
ML-347, also known as LDN193719, is a potent and selective bone morphogenetic protein receptor (BMP) inhibitor that inhibits ALK1 and ALK2 with IC50 values of 46 and 32 nM, respectively. ML347 shows >300-fold selectivity for ALK2.

DMH1 (4-[6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline)

Compound Description: DMH1 is a bone morphogenetic protein antagonist. It has demonstrated inhibitory effects on autophagy , colorectal cancer cell metastasis through the HIF-1α/MCT-4 pathway , and chemotherapeutic drug-induced autophagy . DMH1 also promotes glucose metabolism by activating Akt in rat skeletal muscle cells .

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride (193189)

Compound Description: 193189 is an ALK1 inhibitor used to study the regulation of Oatp1a4 at the blood-brain barrier. It is relevant to the treatment of ischemic stroke due to its ability to enhance the brain penetration of statin drugs. 193189 also suppressed estradiol-17β-induced increase in ovarian BMP2 mRNA levels.

Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

Compound Description: This compound is a simplified pyrazolo[1,5-a]pyrimidine derivative whose crystal structure has been elucidated.

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with an additional 1-methyl-1H-pyrazol-4-yl substituent. Its crystal structure is known.

Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

Compound Description: This is a pyrazolo[1,5-a]pyrimidine derivative containing a 2,4-difluorophenyl substituent. The compound's crystal structure has been determined.

LDN-193189 (4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

Compound Description: LDN-193189 is a potent and selective inhibitor of the BMP receptor activin receptor-like kinase 3 (ALK3). It has been shown to enhance liver regeneration after partial hepatectomy by blocking SMAD phosphorylation.

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

Compound Description: DMH2 is another potent and selective ALK3 inhibitor. Like LDN-193189, it blocks SMAD phosphorylation and promotes liver regeneration after partial hepatectomy.

VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine)

Compound Description: VU0465350 is a novel ALK3 inhibitor that demonstrates promising activity in enhancing liver regeneration. It effectively blocks SMAD phosphorylation in vitro and in vivo.

VU0469381 (5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone)

Compound Description: VU0469381 is an ALK2 inhibitor that, unlike ALK3 inhibitors, does not significantly affect liver regeneration.

Overview

ML347, also known as LDN 193719, is a small molecule inhibitor that selectively targets the bone morphogenetic protein receptor type 2 (ALK2). This compound is recognized for its potent inhibitory activity against ALK2, with an inhibition constant (IC50) of 32 nanomolar, making it one of the most selective inhibitors available for this receptor. ML347 is particularly valuable in research involving bone morphogenetic protein signaling pathways, which play critical roles in various biological processes including cell growth and differentiation.

Source and Classification

ML347 was developed as part of a series of pyrazolo[1,5-a]pyrimidine derivatives aimed at inhibiting bone morphogenetic protein signaling. The compound has been classified as a selective inhibitor of the ALK2 receptor within the transforming growth factor-beta superfamily. Its selectivity is significant when compared to other receptors in the same family, such as ALK3 and ALK6, where ML347 demonstrates much higher IC50 values (10,800 nM and 9,830 nM, respectively) indicating a preferential binding to ALK2 over these receptors .

Synthesis Analysis

The synthesis of ML347 involves several steps that focus on constructing the pyrazolo[1,5-a]pyrimidine core structure. The method typically employs a multi-step reaction process that includes:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved through condensation reactions involving appropriate starting materials.
  2. Substitution Reactions: Specific substituents are introduced to enhance the compound's selectivity and potency.
  3. Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC), yielding ML347 with a purity of over 98% .

Technical details include using solvents like acetonitrile and buffers during HPLC analysis, ensuring that the compound meets the required specifications for biological testing.

Molecular Structure Analysis

The molecular structure of ML347 can be described as follows:

  • Chemical Formula: C22H17N5O
  • Molecular Weight: Approximately 353.4 g/mol
  • Structural Features: The compound consists of a pyrazolo[1,5-a]pyrimidine scaffold with various functional groups that contribute to its binding affinity and selectivity for ALK2. Key structural components include a quinoline moiety and methoxyphenyl substituent .

Structural Data

  • Nuclear Magnetic Resonance (NMR) Data: Characteristic peaks observed in the NMR spectrum indicate the presence of specific hydrogen environments within the molecule.
  • High-Resolution Mass Spectrometry (HRMS): The mass spectrum confirms the molecular weight and composition, supporting the proposed structure.
Chemical Reactions Analysis

ML347 undergoes specific chemical reactions that are essential for its biological activity:

  1. Binding Interactions: The compound interacts with the ALK2 receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: ML347 inhibits phosphorylation of downstream signaling molecules (e.g., SMAD proteins), which are critical for transducing signals from bone morphogenetic proteins into cellular responses .

These reactions are crucial for understanding how ML347 modulates BMP signaling pathways.

Mechanism of Action

The mechanism by which ML347 exerts its effects involves:

  • Selective Inhibition: By selectively inhibiting ALK2, ML347 prevents the phosphorylation of SMAD1/5/8 proteins, disrupting their activation and subsequent transcriptional activity.
  • Impact on Gene Expression: This inhibition leads to altered expression levels of genes regulated by bone morphogenetic proteins, affecting processes such as osteogenesis and angiogenesis .

Data from experiments indicate that ML347 effectively reduces SMAD phosphorylation in various cell types under BMP stimulation conditions.

Physical and Chemical Properties Analysis

ML347 exhibits distinct physical and chemical properties:

  • Solubility: It has been reported to be moderately soluble in organic solvents but has low solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure.
  • Plasma Protein Binding: Studies indicate that ML347 has a low free fraction in plasma (~1%), which impacts its bioavailability and distribution in vivo .
Applications

ML347 has significant applications in scientific research:

  • Investigating BMP Signaling: It serves as a valuable tool for studying bone morphogenetic protein pathways, particularly in contexts such as bone development and repair.
  • Potential Therapeutic Uses: Given its selective inhibition profile, ML347 may have potential therapeutic implications in conditions where dysregulation of BMP signaling occurs, such as fibrodysplasia ossificans progressiva or certain cancers .
  • Research Tool: The compound is utilized in both in vitro and in vivo studies to elucidate the biological roles of ALK2 and related receptors.

Properties

Product Name

ML347

IUPAC Name

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3

InChI Key

FVRYPYDPKSZGNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2

Solubility

Soluble in DMSO, not in water

Synonyms

ML-347; ML347; ML 347; LDN193719; LDN-193719; LDN 193719.

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.